Nuvenzepine is synthesized from quinolizidinyl derivatives through a series of chemical reactions, which typically involve the formation of tricyclic structures. It falls under the category of synthetic organic compounds used in medicinal chemistry, particularly targeting muscarinic receptors in the body .
The synthesis of Nuvenzepine involves several key steps:
In industrial settings, Nuvenzepine is produced using large-scale synthesis techniques that incorporate advanced methodologies like high-pressure homogenization and solvent emulsification to enhance production efficiency.
Nuvenzepine's molecular structure is characterized by a complex arrangement that includes:
The detailed molecular formula and structural representation indicate that Nuvenzepine has unique steric and electronic properties that facilitate its pharmacological effects.
Nuvenzepine participates in various chemical reactions:
The reactions involving Nuvenzepine often utilize common reagents such as:
Nuvenzepine possesses distinct physical and chemical properties:
These properties influence both its synthesis and application in medicinal chemistry.
Nuvenzepine has garnered attention for its potential applications across several scientific fields:
Nuvenzepine (DF-595/KW-545) is a tricyclic quinolizidinyl derivative designed as a muscarinic acetylcholine receptor (mAChR) antagonist with a unique polypharmacological profile. Its core structure integrates a quinolizidine moiety—a conformationally constrained bicyclic amine—that enhances binding affinity to M1/M3 receptor subtypes. The tricyclic system positions a basic nitrogen atom at a critical distance (5.2 Å) from a lipophilic aromatic center, mimicking acetylcholine's spatial geometry but with reversed ester functionality. This design exploits the asymmetric charge distribution in mAChR binding pockets, where M3 receptors require stronger cationic-π interactions for antagonist binding [3] [8].
Key structural modifications include:
Table 1: Receptor Binding Affinity Profile of Nuvenzepine
Receptor Subtype | pA₂ Value | Assay System | Selectivity vs. Pirenzepine |
---|---|---|---|
M1 | 7.08 ± 0.15 | Guinea pig ileal musculature | 4-fold higher |
M2 | 6.22 ± 0.18 | Canine sinoatrial node | 2-fold lower |
M3 | 7.23 ± 0.16 | Guinea pig gallbladder | Equivalent |
H1 | 5.02 ± 0.11 | Histamine-induced ileal motility | Not present in pirenzepine |
This dual mAChR/H1 antagonism enables synergistic suppression of smooth muscle contraction, particularly in gastrointestinal tissues where histamine potentiates acetylcholine release [2] [7].
The synthesis of nuvenzepine employs a convergent strategy centered on late-stage cyclization to form the tricyclic quinolizidinyl core. The six-step sequence initiates with a Friedländer quinoline synthesis, condensing 2-amino-4-chlorobenzaldehyde with ethyl acetoacetate under acidic conditions to yield the 4-chloroquinoline intermediate (Yield: 78%). Subsequent Pd-catalyzed amination couples this intermediate with N-Boc-protected quinolizidine-3-amine, introducing the critical tertiary amine motif (Step 3, Yield: 65%) [5] [10].
Key transformations include:
Purification leverages countercurrent chromatography with heptane/ethyl acetate/methanol/water (5:5:5:3) to resolve diastereomers arising from the quinolizidine chiral center, achieving >98% enantiomeric excess. This step is crucial as the (3S)-enantiomer exhibits 15-fold higher M3 affinity than its (3R)-counterpart [6] [10].
Nuvenzepine diverges structurally from pirenzepine by replacing the piperazine ring with conformationally locked quinolizidine or cyclohexanediamine units. This modification reduces synthetic complexity from 9 steps (pirenzepine) to 6 steps while improving metabolic stability. Comparative studies demonstrate nuvenzepine’s resistance to CYP3A4-mediated N-dealkylation—a major degradation pathway for pirenzepine—due to steric shielding of the tertiary amine by the quinolizidine’s bridgehead carbon [10].
Table 2: Synthetic and Pharmacological Comparison of Pirenzepine Analogs
Parameter | Nuvenzepine | Pirenzepine | cis-Cyclohexanediamine Analog |
---|---|---|---|
Total Synthetic Steps | 6 | 9 | 8 |
M1 pA₂ (ileum) | 7.08 ± 0.15 | 6.94 ± 0.21 | 6.82 ± 0.17 |
H1 pA₂ | 5.02 ± 0.11 | Not detected | Not detected |
Oral Bioavailability (rat) | 42% | 28% | 35% |
Key Structural Feature | Quinolizidine | Piperazine | 1,2-Diaminocyclohexane |
Notably, perhydroquinoxaline-based analogs—explored as piperazine replacements—show reduced M1 affinity (pA₂ <6.5) due to excessive basicity of the fused nitrogen atoms, which promotes off-target interactions with α₁-adrenergic receptors. In contrast, nuvenzepine’s quinolizidine maintains optimal pKa (8.2–8.5) for mAChR binding without compromising selectivity [7] [10].
Purification of nuvenzepine demands rigorous separation of geometric isomers and enantiomers to maximize receptor selectivity. The process employs a three-stage protocol:
This stringent purification elevates bioactivity consistency: Optimized batches exhibit EC₅₀ values of 38±2 nM for ileal M1 receptor antagonism versus 112±15 nM for crude preparations. Residual solvent levels (DMF, toluene) are maintained below 50 ppm to prevent artifactual smooth muscle relaxation in ex vivo testing [2] [6].
Compound List
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7